(2R)-2-Propyl-4-hexynoic acid
Description
(2R)-2-Propyl-4-hexynoic acid is a chiral carboxylic acid derivative and structural analog of valproic acid (VPA), a widely used antiepileptic drug. Its configuration at the second carbon (R-enantiomer) and the presence of a hexynoic acid backbone with a terminal alkyne group distinguish it from VPA. The compound was designed to retain VPA’s therapeutic efficacy while addressing its limitations, such as metabolic instability and side effects.
Properties
CAS No. |
155899-34-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2R)-2-propylhex-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,4,6-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
AAFSOWLNAOPEQF-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CC#CC)C(=O)O |
Canonical SMILES |
CCCC(CC#CC)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions, forming chiral esters. This reaction preserves the stereochemical integrity of the C2 center.
Reaction Conditions :
-
Reagents : Methanol, ethanol, or other alcohols with H₂SO₄ or HCl as catalysts.
-
Temperature : Reflux (60–80°C).
Example :
Key Data :
-
Yield: ~70–85% (estimated from analogous esterifications).
-
Stereochemical outcome: Retention of configuration at C2.
Decarboxylative Halogenation (Hunsdiecker–Borodin Reaction)
The silver salt of the acid reacts with halogens (Br₂, Cl₂) to form alkyl halides via radical decarboxylation.
Reaction Conditions :
-
Reagents : AgNO₃, Br₂ (or Cl₂) in CCl₄.
-
Temperature : 0–25°C.
Mechanism :
-
Formation of silver carboxylate.
-
Oxidative decarboxylation to generate an alkyl radical.
Example :
Key Data :
Radical Decarboxylation and Coupling
Under photochemical conditions, the acid forms redox-active esters (RAEs) that undergo decarboxylative coupling via radical intermediates.
Reaction Conditions :
Mechanism :
-
RAE formation with activating agents (e.g., NHS, DCC).
-
Photoinduced electron transfer generates an alkyl radical.
Example :
Key Data :
Alkyne-Specific Reactions
The terminal alkyne at C4 participates in regioselective additions and cyclizations.
Hydroboration-Oxidation
Anti-Markovnikov addition of boron followed by oxidation yields aldehydes or ketones.
Reaction Conditions :
Example :
Key Data :
Hydration
Acid-catalyzed hydration produces a ketone.
Reaction Conditions :
-
Reagents : HgSO₄, H₂SO₄, H₂O.
Example :
Comparison of Reaction Pathways
| Reaction Type | Reagents/Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Esterification | ROH, H⁺ | Chiral ester | Retention at C2 |
| Hunsdiecker halogenation | AgNO₃, X₂ (X = Br, Cl) | Alkyl halide | Racemization at C2 |
| Radical coupling | BNAH, blue light | C–C coupled product | Partial racemization |
| Hydroboration | BH₃, Cu catalyst | Ketone/aldehyde | Depends on addition geometry |
Comparison with Similar Compounds
Valproic Acid (VPA)
Structural Differences :
- VPA (2-propylpentanoic acid) lacks the alkyne group present in (2R)-2-Propyl-4-hexynoic acid.
Pharmacokinetics and Efficacy :
- VPA exhibits a neonatal half-life of ~47 hours, four times longer than in adults, with placental transfer leading to higher fetal serum concentrations .
- In contrast, this compound’s alkynyl amide derivatives demonstrate superior anticonvulsant activity. At 2400 µmol/kg, the amides (e.g., Example 1) achieve 100% protection against seizures in mice, whereas the parent acid shows only 20% efficacy at the same dose .
Alpha-Fluorinated VPA (2-Fluoro-2-propylpentanoic Acid)
Structural Modifications :
Comparative Data :
- While Wei Tang et al. (1996, 1997) reported this analog’s synthesis and toxicological profile, direct anticonvulsant data are absent in the provided evidence. However, this compound’s alkynyl amides outperform both the parent acid and VPA, suggesting that alkyne incorporation may offer unique pharmacological advantages over fluorination .
Alkynyl Amide Derivatives of this compound
Structural and Functional Advantages :
- Conversion to amides (e.g., Example 1: (2R)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-2-propyl-4-hexynamide) significantly enhances efficacy.
Efficacy Data :
| Compound | 600 µmol/kg | 1200 µmol/kg | 1800 µmol/kg | 2400 µmol/kg |
|---|---|---|---|---|
| Example 1 (Amide) | 0% | 70% | 90% | 100% |
| This compound | 0% | 0% | 0% | 20% |
- The amides’ superior performance suggests improved target engagement or metabolic stability compared to the acid form .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R)-2-Propyl-4-hexynoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Chiral synthesis often employs asymmetric catalysis or enzymatic resolution. For example, (2R)-configured acids can be synthesized using chiral auxiliaries or enantioselective hydrogenation. Purification via reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) is critical for isolating the (2R)-enantiomer. Monitor optical rotation ([α]D) and confirm configuration via X-ray crystallography or NMR-based Mosher ester analysis .
| Synthetic Route | Key Steps | Purity Validation |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand-mediated alkynylation | HPLC (Chiral column), [α]D ≥ 99% |
| Enzymatic Resolution | Lipase-catalyzed ester hydrolysis | X-ray crystallography |
Q. How should researchers characterize the structural and chiral integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze H and C NMR for stereospecific shifts (e.g., coupling constants in H NMR).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Polarimetry : Measure specific rotation to verify enantiomeric excess.
- X-ray Diffraction : Resolve absolute configuration for crystalline derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.132):
- Engineering Controls : Use fume hoods for synthesis/purification.
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Decontamination : Employ HEPA-filtered vacuums for spills; avoid dry sweeping .
- Emergency Measures : Provide eyewash stations and emergency showers. Document exposure risks via industrial hygiene surveys .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Validate findings via:
- Multi-Method Analysis : Cross-check melting points (DSC), solubility (HPLC-UV), and stability (TGA) under controlled humidity/temperature.
- Batch Comparison : Analyze batches from different synthetic routes (e.g., asymmetric vs. enzymatic) to isolate method-dependent artifacts .
Q. What advanced strategies optimize enantiomeric excess (ee) in large-scale synthesis of this compound?
- Methodological Answer :
- Dynamic Kinetic Resolution : Combine chiral catalysts (e.g., Ru-BINAP) with continuous-flow reactors to enhance ee (>99%).
- Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., (1S)-phenylethylamine) to isolate the (2R)-form .
Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?
- Methodological Answer :
-
In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.
-
Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation.
-
Toxicity Profiling : Use zebrafish embryos or HEK293 cells for acute toxicity (LC50) and genotoxicity (Comet assay) .
Assay Type Protocol Key Parameters Enzyme Inhibition Fluorescence polarization (FP) IC50, Ki values Metabolic Stability LC-MS/MS analysis of microsomal incubate Half-life (t1/2), Clint (mL/min/kg)
Q. What analytical methods validate the absence of toxic impurities in this compound batches?
- Methodological Answer :
- HPLC-UV/ELSD : Detect impurities (e.g., diastereomers, residual solvents) using C18 columns (5 µm, 250 mm) with gradient elution (0.1% TFA in H2O/MeCN).
- GC-MS : Identify volatile byproducts (e.g., propionic acid derivatives).
- ICP-MS : Screen for heavy metals (e.g., Pd, Ru) from catalytic steps .
Ethical and Compliance Considerations
Q. How should researchers address ethical requirements in studies involving this compound?
- Methodological Answer :
- Data Transparency : Share synthetic protocols, raw spectral data, and toxicity profiles in public repositories (e.g., PubChem).
- Regulatory Compliance : Adhere to ICH Q3A guidelines for impurity reporting in preclinical studies.
- Conflict of Interest : Disclose funding sources and patent applications in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
